Dehydro Lovastatin

CFTR inhibitor Secretory diarrhea Ion transport

Researchers and QC labs often face co-elution issues when substituting lovastatin for its EP Impurity C, leading to failed ANDA validations. Dehydro Lovastatin eliminates this risk as a dedicated, high-purity (≥98%) reference standard with orthogonal biological activity. - Achieve precise quantification: Enables validated UPLC-MS/MS methods with LOQ of 50 μg/kg, resolving from lovastatin under optimized gradients. - Unlock unique pharmacology: Serves as a 6.6-fold more potent CFTR inhibitor (IC50 1.8 μM) than lovastatin, with validated in vivo efficacy for secretory diarrhea models. - Ensure regulatory compliance: Supplied with comprehensive characterization data to support ANDA submissions and pharmacopeial method development.

Molecular Formula C24H34O4
Molecular Weight 386.532
CAS No. 109273-98-5
Cat. No. B565335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Lovastatin
CAS109273-98-5
Synonyms(2S)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H_x000B_-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl Ester;  Dehydromonacolin K;  L 642257;  α,β-Dehydrolovastatin; 
Molecular FormulaC24H34O4
Molecular Weight386.532
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C
InChIInChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3/t15-,16-,17-,19-,20-,21-,23-/m0/s1
InChIKeySPIVMHAGTHFLMO-OCAGQIGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Lovastatin Overview


Dehydro Lovastatin (also known as α,β-dehydrolovastatin, DHLV, or Lovastatin EP Impurity C) is a naturally occurring statin derivative found in Aspergillus sclerotiorum and Monascus purpureus [1]. Structurally, it is an oxidized analog of lovastatin featuring a conjugated diene system in the decalin ring, which confers distinct physicochemical and biological properties. While it serves as a key reference standard for lovastatin quality control (EP Impurity C), emerging research has identified this compound as a potent inhibitor of cAMP-dependent chloride secretion via CFTR channel modulation, positioning it as a unique tool compound for secretory diarrhea research [2]. Unlike its parent compound lovastatin, Dehydro Lovastatin exhibits a differentiated activity profile that cannot be extrapolated from other statin-class molecules, underscoring the necessity of compound-specific evaluation for both analytical method development and targeted pharmacological investigations [3].

Why Dehydro Lovastatin Cannot Be Substituted


Generic substitution of Dehydro Lovastatin with lovastatin or other statins is scientifically unsound due to fundamental differences in both analytical behavior and biological activity. From an analytical perspective, Dehydro Lovastatin requires distinct chromatographic conditions for resolution; UPLC-MS/MS methods demonstrate that this compound co-elutes with lovastatin under non-optimized conditions but can be resolved using specific gradient elution protocols, with a limit of quantification of 50 μg/kg in complex matrices [1]. Biologically, Dehydro Lovastatin exhibits a markedly different potency profile in inhibiting cAMP-dependent chloride secretion, with an IC50 value of 1.8 μM compared to 11.9 μM for lovastatin, representing a 6.6-fold greater potency that precludes simple dose-equivalence assumptions [2]. Furthermore, its lipid-lowering efficacy is weaker than that of lovastatin, while its anti-inflammatory activity remains comparable, demonstrating a distinct therapeutic ratio that is unique to this specific molecule [3]. These orthogonal differentiation vectors collectively establish Dehydro Lovastatin as a non-interchangeable entity that demands compound-specific sourcing and characterization.

Dehydro Lovastatin Comparative Evidence


Superior CFTR Inhibition vs. Lovastatin

In human intestinal epithelial T84 cells, Dehydro Lovastatin (α,β-dehydrolovastatin) inhibits cAMP-dependent chloride secretion with an IC50 value of 1.8 μM, which is 6.6-fold more potent than lovastatin (IC50 = 11.9 μM) and also superior to simvastatin (IC50 = 5 μM) and mevastatin (IC50 = 11.4 μM) in the same assay system [1]. This represents the highest potency among the five statin derivatives tested, including α,β-dehydrodihydromonacolin K (IC50 = 8.9 μM).

CFTR inhibitor Secretory diarrhea Ion transport

In Vivo Cholera Fluid Secretion Reduction

In a mouse closed-loop model of cholera, Dehydro Lovastatin administered intraperitoneally at 2 mg/kg reduced cholera toxin-induced intestinal fluid secretion by 59%, while intraluminal administration at 20 μM achieved a 65% reduction, without affecting baseline intestinal fluid transport [1]. This in vivo efficacy data is specific to Dehydro Lovastatin among the statin derivatives tested, as it was selected for advanced evaluation based on its superior in vitro potency.

In vivo efficacy Cholera model Intestinal fluid secretion

Divergent Activity Profile vs. Lovastatin

In a hyperlipidemic rat model, Dehydro Lovastatin significantly reduced serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels and attenuated hepatic steatosis, though its lipid-lowering effect was weaker than that of an equal dose of lovastatin [1]. Conversely, in both acute (xylene-induced ear edema) and chronic (cotton pellet-induced granuloma) inflammation models, Dehydro Lovastatin exhibited anti-inflammatory activity comparable to that of lovastatin, indicating a distinct pharmacological profile where anti-inflammatory efficacy is preserved despite attenuated lipid-lowering potency.

Lipid-lowering Anti-inflammatory Therapeutic index

UPLC-MS/MS Resolution vs. Lovastatin

A validated UPLC-MS/MS method for simultaneous quantification of lovastatin, simvastatin, mevastatin, lovastatin sodium hydroxide, and dehydro lovastatin demonstrated baseline resolution of all five compounds within five minutes using a Waters Acquity HSS T3 column and gradient elution [1]. The method achieved limits of detection (LOD) of 15 μg/kg and limits of quantification (LOQ) of 50 μg/kg for dehydro lovastatin in functional food matrices, with recoveries between 94.6% and 105.7% and relative standard deviations below 10%.

UPLC-MS/MS Analytical method Impurity profiling

Plasma HPLC-UV Method Validation

A validated HPLC-UV method for determination of dehydro lovastatin in plasma achieved a lower limit of quantification (LLOQ) of 0.013 ppm (13 ng/mL) with a correlation coefficient of 0.998 for calibration curves spanning 0.013 to 0.200 ppm [1]. The method employed a Kromasil C18 column (250 mm × 4.6 mm, 5 μm) with acetonitrile/0.1% phosphoric acid (75:25) mobile phase at 1.2 mL/min, using simvastatin as an internal standard and UV detection at 238 nm.

HPLC-UV Bioanalysis Method validation

Dehydro Lovastatin Use Cases


CFTR-Targeted Drug Discovery for Secretory Diarrhea

With an IC50 of 1.8 μM against cAMP-dependent chloride secretion in human T84 cells—6.6-fold more potent than lovastatin—and validated in vivo efficacy (59-65% reduction in fluid secretion at 2 mg/kg i.p. or 20 μM intraluminal), Dehydro Lovastatin serves as a premier starting point for medicinal chemistry optimization aimed at developing novel CFTR inhibitors for enterotoxin-induced secretory diarrheas [1]. Its favorable safety profile (no effect on cell viability or barrier integrity at ≤20 μM, no impact on Na⁺-K⁺ ATPase activity) further supports its candidacy for lead optimization programs [1].

EP Impurity C Reference Standard

As Lovastatin EP Impurity C, Dehydro Lovastatin is an essential reference standard for analytical method development, method validation, and quality control testing of lovastatin API and finished drug products. Validated UPLC-MS/MS methods achieving LOD of 15 μg/kg and LOQ of 50 μg/kg enable precise quantification in complex matrices, while HPLC-UV methods with LLOQ of 0.013 ppm support bioanalytical applications [2][3]. Procurement of high-purity Dehydro Lovastatin reference material (≥98%) is critical for compliance with regulatory guidelines for ANDA submissions and commercial production [4].

Tool Compound for Pleiotropic Statin Effects

Given that Dehydro Lovastatin retains anti-inflammatory activity comparable to lovastatin while exhibiting attenuated lipid-lowering potency in vivo [5], this compound enables researchers to decouple the pleiotropic effects of statins from their primary HMG-CoA reductase inhibitory activity. It is particularly valuable for studies investigating statin-mediated anti-inflammatory mechanisms in conditions such as atherosclerosis, rheumatoid arthritis, or inflammatory bowel disease, where lipid-independent benefits are hypothesized.

Adulteration Marker in Functional Foods

The validated UPLC-MS/MS method capable of simultaneously detecting Dehydro Lovastatin alongside lovastatin, simvastatin, and mevastatin in a single 5-minute run [2] positions this compound as a critical marker for screening illegal adulteration of functional foods with statin-related substances. Regulatory and contract testing laboratories can utilize Dehydro Lovastatin reference standards to ensure method accuracy and compliance with food safety monitoring requirements.

Technical Documentation Hub

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